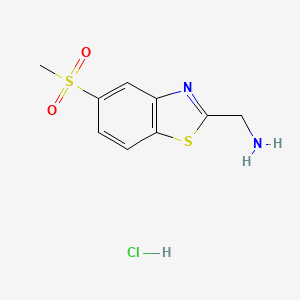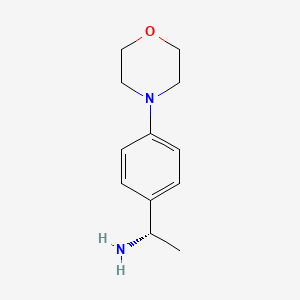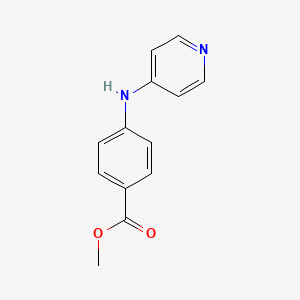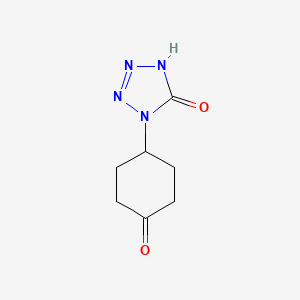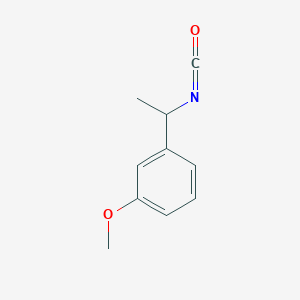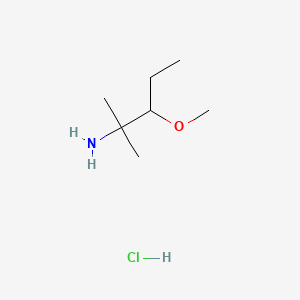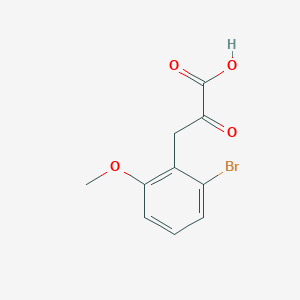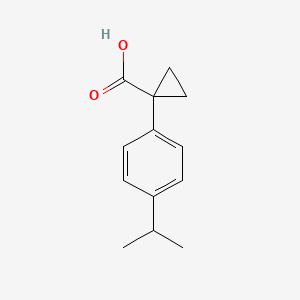
1-(4-Isopropylphenyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C13H16O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-isopropylphenyl group
準備方法
The synthesis of 1-(4-Isopropylphenyl)cyclopropanecarboxylic acid can be achieved through several methods:
Alkylation of Cyclopropanecarboxylic Acid: This method involves the alkylation of cyclopropanecarboxylic acid with 4-isopropylphenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of the halide to form the desired product.
Cyclopropanation of Styrene Derivatives: Another approach involves the cyclopropanation of 4-isopropylstyrene using diazo compounds or carbenes. This method allows for the formation of the cyclopropane ring in the presence of a catalyst such as rhodium or copper.
Industrial Production: On an industrial scale, the compound can be synthesized using a continuous flow process where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity.
化学反応の分析
1-(4-Isopropylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid.
科学的研究の応用
1-(4-Isopropylphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its structural features allow for the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of 1-(4-Isopropylphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems. Its structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism. By modulating these pathways, it can exert its biological effects.
類似化合物との比較
1-(4-Isopropylphenyl)cyclopropanecarboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Cyclopropanecarboxylic Acid: This compound lacks the 4-isopropylphenyl group, making it less complex and less versatile in terms of reactivity and applications.
1-(4-Chlorophenyl)cyclopropanecarboxylic Acid: The presence of a chlorine atom instead of an isopropyl group alters the compound’s reactivity and potential applications. Chlorine can participate in different types of chemical reactions compared to the isopropyl group.
1-(4-Bromophenyl)cyclopropanecarboxylic Acid: Similar to the chlorinated derivative, the brominated compound has different reactivity and applications due to the presence of bromine.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
1-(4-propan-2-ylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-9(2)10-3-5-11(6-4-10)13(7-8-13)12(14)15/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
InChIキー |
AKBUALXTGKUOIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


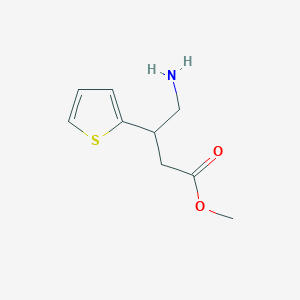
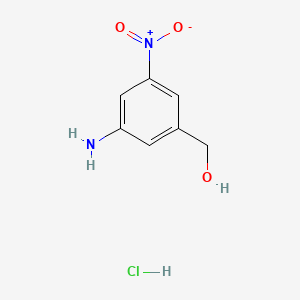
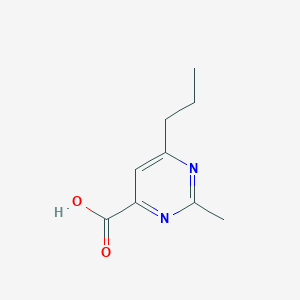
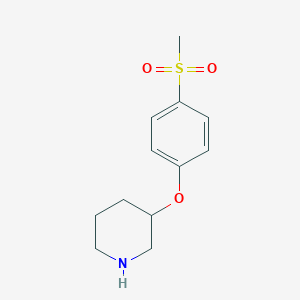
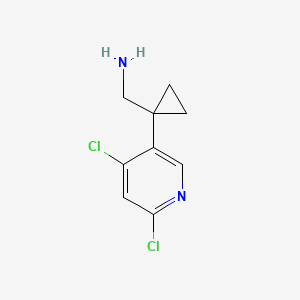
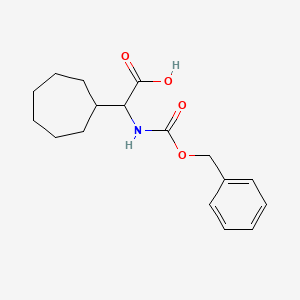
![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
